Cas no 2228386-88-5 (4-(3-chloroprop-1-en-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)
4-(3-chloroprop-1-en-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 4-(3-chloroprop-1-en-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- EN300-1969668
- 2228386-88-5
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- Inchi: 1S/C8H8ClF3N2/c1-5(3-9)6-4-14(2)13-7(6)8(10,11)12/h4H,1,3H2,2H3
- InChI Key: FEIUWPBUIZYEGR-UHFFFAOYSA-N
- SMILES: ClCC(=C)C1=CN(C)N=C1C(F)(F)F
Computed Properties
- Exact Mass: 224.0328104g/mol
- Monoisotopic Mass: 224.0328104g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 17.8Ų
4-(3-chloroprop-1-en-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1969668-0.05g |
4-(3-chloroprop-1-en-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |
2228386-88-5 | 0.05g |
$1247.0 | 2023-09-16 | ||
| Enamine | EN300-1969668-0.1g |
4-(3-chloroprop-1-en-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |
2228386-88-5 | 0.1g |
$1307.0 | 2023-09-16 | ||
| Enamine | EN300-1969668-0.25g |
4-(3-chloroprop-1-en-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |
2228386-88-5 | 0.25g |
$1366.0 | 2023-09-16 | ||
| Enamine | EN300-1969668-0.5g |
4-(3-chloroprop-1-en-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |
2228386-88-5 | 0.5g |
$1426.0 | 2023-09-16 | ||
| Enamine | EN300-1969668-1.0g |
4-(3-chloroprop-1-en-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |
2228386-88-5 | 1g |
$1485.0 | 2023-06-03 | ||
| Enamine | EN300-1969668-2.5g |
4-(3-chloroprop-1-en-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |
2228386-88-5 | 2.5g |
$2912.0 | 2023-09-16 | ||
| Enamine | EN300-1969668-5.0g |
4-(3-chloroprop-1-en-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |
2228386-88-5 | 5g |
$4309.0 | 2023-06-03 | ||
| Enamine | EN300-1969668-10.0g |
4-(3-chloroprop-1-en-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |
2228386-88-5 | 10g |
$6390.0 | 2023-06-03 | ||
| Enamine | EN300-1969668-1g |
4-(3-chloroprop-1-en-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |
2228386-88-5 | 1g |
$1485.0 | 2023-09-16 | ||
| Enamine | EN300-1969668-5g |
4-(3-chloroprop-1-en-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |
2228386-88-5 | 5g |
$4309.0 | 2023-09-16 |
4-(3-chloroprop-1-en-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 4-(3-chloroprop-1-en-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Research Briefing on 4-(3-chloroprop-1-en-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 2228386-88-5)
This research briefing provides an in-depth analysis of the latest advancements related to the compound 4-(3-chloroprop-1-en-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 2228386-88-5). This pyrazole derivative has garnered significant attention in the chemical biology and pharmaceutical sectors due to its potential applications in drug discovery and agrochemical development. The briefing synthesizes recent findings from peer-reviewed journals, patents, and industry reports to offer a comprehensive overview of its synthesis, biological activity, and therapeutic potential.
Recent studies highlight the compound's role as a versatile intermediate in the synthesis of bioactive molecules. Its unique structural features, including the trifluoromethyl group and chloropropenyl moiety, contribute to its reactivity and binding affinity toward biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in developing kinase inhibitors, showcasing its potential in oncology research. Additionally, its agrochemical applications have been explored, with patents indicating its utility in pest control formulations.
The synthesis of 4-(3-chloroprop-1-en-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole has been optimized in recent years, with green chemistry approaches gaining traction. A 2022 paper in Organic Process Research & Development detailed a solvent-free catalytic method that improves yield and reduces environmental impact. Computational studies have also provided insights into its molecular interactions, aiding in the design of derivatives with enhanced properties. These advancements underscore its growing importance in both academic and industrial settings.
In terms of biological activity, the compound has shown promise in modulating enzyme pathways linked to inflammation and cancer. Preclinical trials involving its derivatives have reported selective inhibition of COX-2 and JAK-STAT signaling, suggesting potential anti-inflammatory and anti-tumor effects. However, challenges such as metabolic stability and toxicity profiles remain areas of active investigation. Collaborative efforts between academia and pharmaceutical companies aim to address these hurdles through structural optimization.
Looking ahead, the compound's dual utility in pharmaceuticals and agrochemicals positions it as a high-value target for further research. Emerging trends include its incorporation into PROTACs (Proteolysis Targeting Chimeras) and its use in sustainable crop protection solutions. This briefing concludes by emphasizing the need for interdisciplinary collaboration to unlock its full potential while adhering to safety and regulatory standards.
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